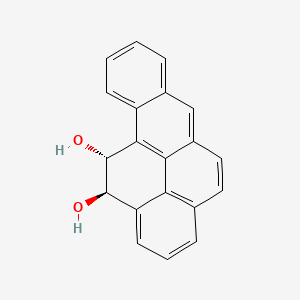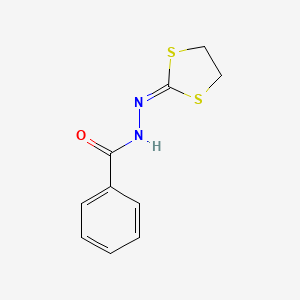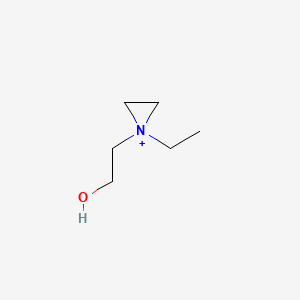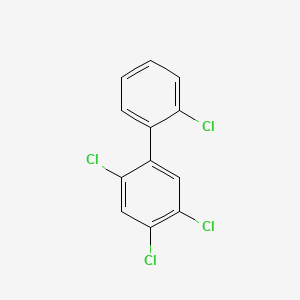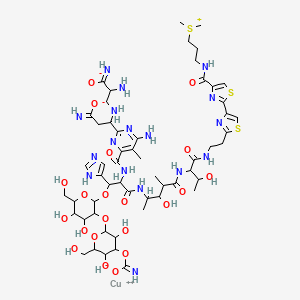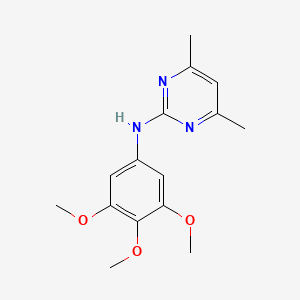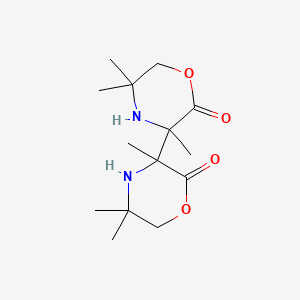
3,3',5,5,5',5'-hexamethyl-3,3'-bimorpholine-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and appropriate methylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- could be explored for its potential therapeutic applications. Researchers may study its effects on various diseases and conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may also make it useful in catalysis or other industrial processes.
Mécanisme D'action
The mechanism of action of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, which can be elucidated through biochemical and molecular studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the additional methyl groups and dione functionality.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,2’-Bimorpholine: A related compound with a similar dione structure but different substitution patterns.
Uniqueness
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is unique due to its specific substitution pattern and the presence of multiple methyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
85337-18-4 |
|---|---|
Formule moléculaire |
C14H24N2O4 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
3,5,5-trimethyl-3-(3,5,5-trimethyl-2-oxomorpholin-3-yl)morpholin-2-one |
InChI |
InChI=1S/C14H24N2O4/c1-11(2)7-19-9(17)13(5,15-11)14(6)10(18)20-8-12(3,4)16-14/h15-16H,7-8H2,1-6H3 |
Clé InChI |
SXTIZAYCEOYVKM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
SMILES canonique |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
| 85337-18-4 | |
Synonymes |
3,5,5-trimethyl-2-morpholinon-3-yl radical dimer TM 3 radical dimer TM-3 dime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


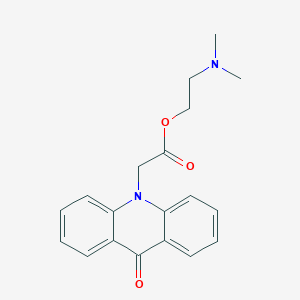

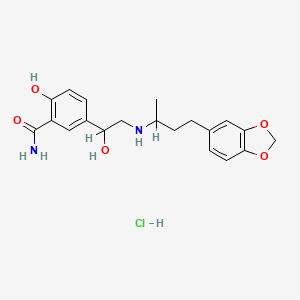

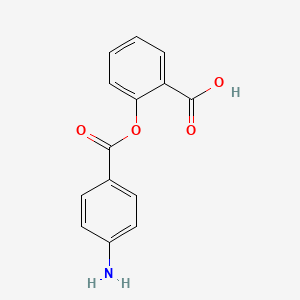

![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)

